2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This compound is of interest due to its potential biological activities, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the following steps :
Formation of Intermediate: The reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives.
Condensation Reaction: The intermediate is then condensed with different 2-aminopyridines to yield the final imidazo[1,2-a]pyridine compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry:
Biological Studies: Used in enzyme inhibition assays to study the inhibition of COX-2 and its effects on inflammatory pathways.
Chemical Biology: Employed in molecular docking studies to understand its binding interactions with target proteins.
Pharmaceutical Research: Investigated for its potential use in treating conditions such as arthritis, cancer, and other inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects . Molecular docking studies have shown that the compound binds to the active site of COX-2, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with a similar imidazo[1,2-a]pyridine core.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds also act as selective COX-2 inhibitors and share structural similarities with the imidazo[1,2-a]pyridine class.
Uniqueness
2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern on the phenyl rings, which contributes to its high selectivity and potency as a COX-2 inhibitor . This selectivity is crucial for minimizing side effects associated with non-selective COX inhibitors.
Properties
Molecular Formula |
C22H21N3O |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H21N3O/c1-15-7-11-18(12-8-15)23-22-21(17-9-13-19(26-3)14-10-17)24-20-6-4-5-16(2)25(20)22/h4-14,23H,1-3H3 |
InChI Key |
JRAOTZUXRSLSGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC=C3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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